molecular formula C22H24N2O3 B2531737 4-butoxy-N-(3,4-dimethyl-2-oxo-1H-quinolin-7-yl)benzamide CAS No. 1286732-36-2

4-butoxy-N-(3,4-dimethyl-2-oxo-1H-quinolin-7-yl)benzamide

Cat. No. B2531737
CAS RN: 1286732-36-2
M. Wt: 364.445
InChI Key: UYWGUROZZXROLG-UHFFFAOYSA-N
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Description

The compound 4-butoxy-N-(3,4-dimethyl-2-oxo-1H-quinolin-7-yl)benzamide is a chemical entity that appears to be a derivative of quinoline, a heterocyclic aromatic organic compound. It contains a quinoline core that is substituted with various functional groups, which may influence its chemical behavior and biological activity. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related quinoline derivatives and their synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of quinoline derivatives often involves the formation of the quinoline ring followed by various functionalization reactions. For instance, the synthesis of pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides involves the reaction of benzohydrazide derivatives with 9-phenylfuro[3,4-b]quinoline-1,3-diones in the presence of an Et3N catalyst, which is noted for its simplicity and high yield . Similarly, the synthesis of other quinoline derivatives, such as those mentioned in the papers, may involve the use of catalysts and specific reagents that allow for the introduction of substituents at desired positions on the quinoline core.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is crucial in determining their biological activity. For example, the modification of the benzene moiety in the quinolone nucleus of certain analogs was studied to identify structural fragments that determine their analgesic effect . Additionally, the crystalline and molecular structure of certain N-substituted benzamide derivatives of quinoxaline was elucidated using X-ray analysis . These studies highlight the importance of molecular structure in the activity of quinoline derivatives.

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, which are often explored to enhance their biological activities or to create new compounds with potential applications. For instance, the recyclization of certain quinoline derivatives by the action of benzoic acid hydrazides has been reported, leading to the formation of new compounds with a pyrrol-1-yl benzamide structure . These reactions are significant as they can lead to the discovery of compounds with novel properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure and the nature of their substituents. These properties can affect the compound's solubility, stability, and reactivity, which are important factors in their potential use as pharmaceuticals or other applications. For example, the evaluation of antioxidant and insecticidal activities of N-substituted benzamide derivatives of benzo[h]quinoline showed good antioxidant activities and high insecticidal activity against cotton leafworm . These activities are directly related to the physical and chemical properties of the compounds.

Scientific Research Applications

Synthetic Methodologies and Catalysis

Rigid P-Chiral Phosphine Ligands for Asymmetric Hydrogenation : The development of chiral phosphine ligands for rhodium-catalyzed asymmetric hydrogenation demonstrates the importance of structural precision in achieving high enantioselectivities and catalytic activities. Such ligands facilitate the synthesis of chiral pharmaceutical ingredients, underscoring the role of advanced synthetic techniques in drug development (Imamoto et al., 2012).

Palladium-Catalyzed Oxidative Carbonylation : The synthesis of quinoline-4-ones through palladium-catalyzed cyclization-alkoxycarbonylation highlights the efficiency of metal-catalyzed reactions in constructing complex nitrogen-containing heterocycles, a core structure in many pharmaceuticals (Costa et al., 2004).

Antiviral and Anticancer Agents

Anti-Influenza Virus Agents : A study on 4-[(quinolin-4-yl)amino]benzamide derivatives revealed significant anti-influenza activities, demonstrating the potential of quinoline derivatives as antiviral agents. The research highlighted the importance of molecular docking and pharmacophore analysis in identifying and optimizing potent inhibitors against viral infections (Zhang et al., 2022).

Cytotoxic Activity against Cancer Cell Lines : Novel derivatives of benzo[b]thieno[2,3-c]quinolones exhibited cytostatic activity against various malignant cell lines, including breast, cervical, and pancreatic carcinoma. This underscores the therapeutic potential of quinoline derivatives in cancer treatment, with specific substitutions enhancing antitumor activity (Dogan Koruznjak et al., 2003).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-butoxy-N-(3,4-dimethyl-2-oxo-1H-quinolin-7-yl)benzamide involves the reaction of 4-butoxybenzoic acid with thionyl chloride to form 4-butoxybenzoyl chloride. This intermediate is then reacted with 3,4-dimethyl-2-oxo-1H-quinoline-7-carboxylic acid to form the desired product.", "Starting Materials": [ "4-butoxybenzoic acid", "thionyl chloride", "3,4-dimethyl-2-oxo-1H-quinoline-7-carboxylic acid" ], "Reaction": [ "Step 1: 4-butoxybenzoic acid is reacted with thionyl chloride to form 4-butoxybenzoyl chloride.", "Step 2: 4-butoxybenzoyl chloride is reacted with 3,4-dimethyl-2-oxo-1H-quinoline-7-carboxylic acid in the presence of a base such as triethylamine to form the desired product, 4-butoxy-N-(3,4-dimethyl-2-oxo-1H-quinolin-7-yl)benzamide." ] }

CAS RN

1286732-36-2

Product Name

4-butoxy-N-(3,4-dimethyl-2-oxo-1H-quinolin-7-yl)benzamide

Molecular Formula

C22H24N2O3

Molecular Weight

364.445

IUPAC Name

4-butoxy-N-(3,4-dimethyl-2-oxo-1H-quinolin-7-yl)benzamide

InChI

InChI=1S/C22H24N2O3/c1-4-5-12-27-18-9-6-16(7-10-18)22(26)23-17-8-11-19-14(2)15(3)21(25)24-20(19)13-17/h6-11,13H,4-5,12H2,1-3H3,(H,23,26)(H,24,25)

InChI Key

UYWGUROZZXROLG-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=C(C(=O)N3)C)C

solubility

not available

Origin of Product

United States

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